

Propylidene phthalide chemical properties and structure

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Compound of Interest

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Propylidene Phthalide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propylidene phthalide, a substituted derivative of the phthalide lactone core, is a molecule of interest in the fields of fragrance chemistry and pharmacology. This technical guide provides a detailed overview of its chemical properties, structure, and relevant experimental protocols. It is intended to serve as a comprehensive resource for researchers engaged in the study and application of this compound, particularly those in drug development exploring the therapeutic potential of phthalide derivatives. This document outlines a plausible synthetic route, purification methods, and detailed analytical procedures for the characterization of **propylidene phthalide**. Furthermore, it explores the potential biological activities of this class of compounds, drawing parallels with the known neuroprotective and anti-inflammatory effects of related phthalides.

Chemical Structure and Identification

Propylidene phthalide, systematically named 3-propylideneisobenzofuran-1(3H)-one, is a bicyclic compound featuring a benzene ring fused to a γ -lactone ring, with a propylidene

substituent at the 3-position.[1] This structure allows for the existence of (E) and (Z) stereoisomers, which may exhibit different biological activities.

Identifier	Value
IUPAC Name	3-propylidene-2-benzofuran-1-one[1]
CAS Number	17369-59-4[1]
Molecular Formula	C ₁₁ H ₁₀ O ₂ [1]
Molecular Weight	174.20 g/mol [1]
SMILES	<chem>CCC=C1C2=CC=CC=C2C(=O)O1</chem>
InChI	InChI=1S/C11H10O2/c1-2-5-10-8-6-3-4-7-9(8)11(12)13-10/h3-7H,2H2,1H3
Synonyms	3-Propylidenephthalide, Propylidene phthalide, 3-Propylideneisobenzofuran-1(3H)-one

Physicochemical Properties

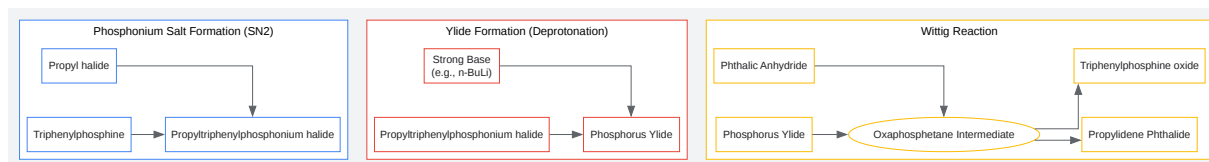
Propylidene phthalide is a clear, colorless to pale yellow liquid at room temperature.[2] Its lipophilic nature is indicated by its solubility in oils and ethanol, and its insolubility in water.[1]

Property	Value	Reference
Physical State	Clear colorless to pale yellow liquid	[2]
Melting Point	5 °C	[2]
Boiling Point	170 °C at 12 mmHg	[2]
Density	1.122 g/mL at 25 °C	[2]
Refractive Index (n _{20/D})	1.586	[3]
Flash Point	>110 °C	[4]
Solubility	Insoluble in water; soluble in oils and ethanol.	[1]
Vapor Pressure	0.0013 mmHg at 25 °C	
Stability	Stable under normal conditions. Combustible and incompatible with strong oxidizing agents.	[2]

Experimental Protocols

Synthesis via Wittig Reaction

A plausible and widely used method for the synthesis of α,β -unsaturated esters and lactones like **propylidene phthalide** is the Wittig reaction.[5][6][7] This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide.



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Caption: Synthetic pathway for **propylidene phthalide** via the Wittig reaction.

Materials:

- Propyltriphenylphosphonium bromide
- n-Butyllithium (n-BuLi) in hexanes
- Phthalic anhydride
- Anhydrous tetrahydrofuran (THF)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Hexane and ethyl acetate for elution

Procedure:

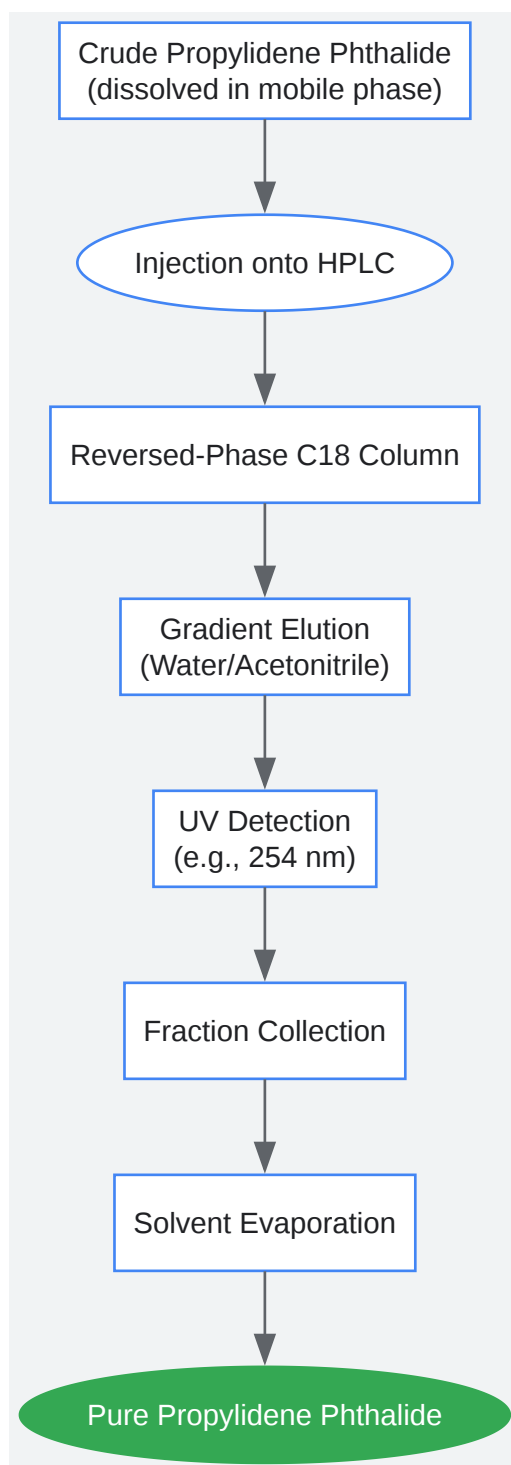
- Ylide Generation: To a solution of propyltriphenylphosphonium bromide in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of n-BuLi in hexanes

dropwise. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the ylide.

- **Reaction with Phthalic Anhydride:** A solution of phthalic anhydride in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.
- **Work-up:** The reaction is quenched by the slow addition of saturated aqueous NH_4Cl . The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO_4 , and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield pure **propylidene phthalide**.

Purification by High-Performance Liquid Chromatography (HPLC)

For high-purity samples, reversed-phase HPLC can be employed.[\[8\]](#)



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Caption: Workflow for the HPLC purification of **propylidene phthalide**.

Instrumentation and Conditions:

- HPLC System: A preparative HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column.
- Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
- Mobile Phase B: Acetonitrile with 0.1% TFA.
- Gradient: A linear gradient from 30% B to 100% B over 30 minutes.
- Flow Rate: 10 mL/min.
- Detection: UV detection at 254 nm.

Procedure:

- Sample Preparation: Dissolve the crude **propylidene phthalide** in a minimal amount of the initial mobile phase composition.
- Injection and Elution: Inject the sample onto the equilibrated C18 column and elute using the specified gradient.
- Fraction Collection: Collect fractions corresponding to the major peak detected by the UV detector.
- Analysis and Pooling: Analyze the purity of the collected fractions by analytical HPLC. Pool the fractions containing the pure product.
- Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified **propylidene phthalide**.

Characterization

^1H and ^{13}C NMR spectroscopy are essential for the structural elucidation of **propylidene phthalide**. Spectra are typically recorded in deuterated chloroform (CDCl_3).

^1H NMR (400 MHz, CDCl_3) - Representative Data:

- δ 7.90-7.85 (m, 1H, Ar-H)

- δ 7.70-7.65 (m, 1H, Ar-H)
- δ 7.55-7.50 (m, 2H, Ar-H)
- δ 6.05 (t, $J = 7.6$ Hz, 1H, =CH-CH₂)
- δ 2.40 (q, $J = 7.6$ Hz, 2H, =CH-CH₂)
- δ 1.15 (t, $J = 7.6$ Hz, 3H, -CH₃)

¹³C NMR (100 MHz, CDCl₃) - Representative Data:

- δ 167.5 (C=O)
- δ 147.0 (Ar-C)
- δ 134.0 (Ar-CH)
- δ 130.0 (Ar-C)
- δ 129.5 (Ar-CH)
- δ 125.5 (Ar-CH)
- δ 122.0 (Ar-CH)
- δ 118.0 (=C)
- δ 22.0 (-CH₂)
- δ 13.0 (-CH₃)

GC-MS is a powerful technique for assessing the purity of **propylidene phthalide** and confirming its molecular weight.

Instrumentation and Conditions:

- GC System: A gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection: Splitless injection of 1 μ L of a dilute solution in ethyl acetate.
- Oven Program: Initial temperature of 60 $^{\circ}$ C, hold for 2 minutes, then ramp to 280 $^{\circ}$ C at 10 $^{\circ}$ C/min, and hold for 5 minutes.
- MS System: A mass spectrometer operating in electron ionization (EI) mode at 70 eV.
- Mass Range: Scan from m/z 40 to 400.

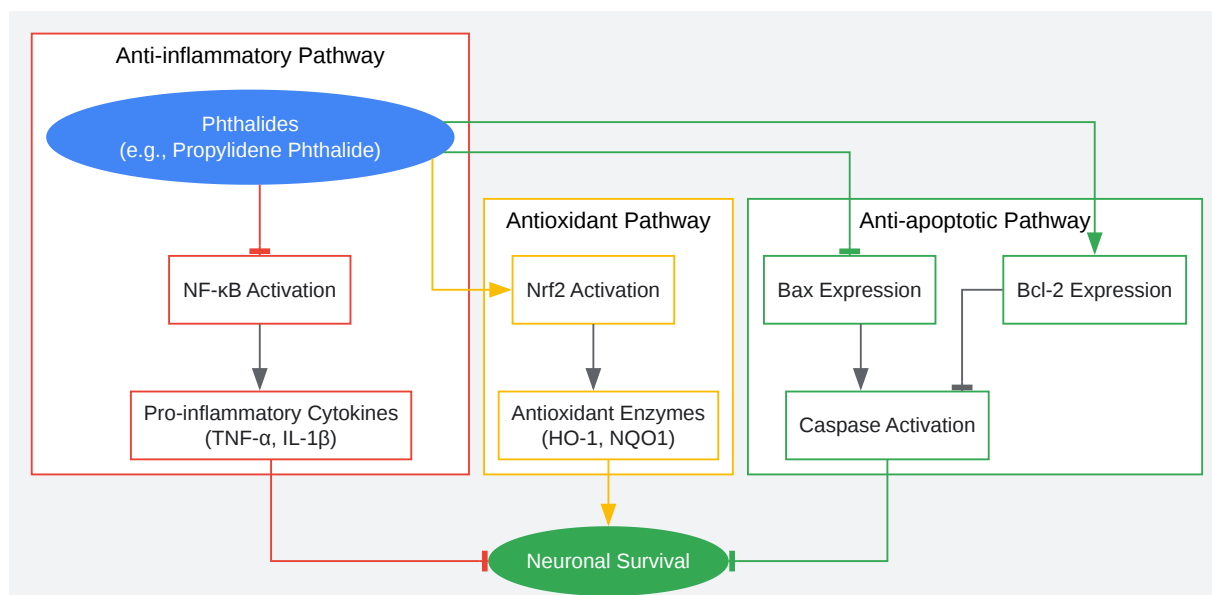
Expected Results: The GC chromatogram should show a single major peak corresponding to **propylidene phthalide**. The mass spectrum should display a molecular ion peak (M^{+}) at m/z 174, consistent with the molecular formula $C_{11}H_{10}O_2$. Fragmentation patterns would include characteristic losses corresponding to the propyl and phthalide moieties.

Potential Biological Activity and Signaling Pathways

While **propylidene phthalide** is primarily utilized in the fragrance industry, the broader class of phthalides has been shown to possess a range of biological activities, including neuroprotective and anti-inflammatory effects.^{[9][10]} These activities are often attributed to their ability to modulate various signaling pathways. The information presented here is based on studies of related phthalides, such as 3-n-butylphthalide (NBP), and serves as a potential framework for investigating the biological effects of **propylidene phthalide**.

Neuroprotective Effects

Phthalides have been investigated for their potential in treating neurodegenerative diseases.^[9] The proposed mechanisms of action often converge on pathways that protect neurons from oxidative stress, inflammation, and apoptosis.



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Caption: Potential neuroprotective signaling pathways modulated by phthalides.

Anti-inflammatory Effects

The anti-inflammatory properties of phthalides are thought to be mediated through the inhibition of key inflammatory pathways.[11][12] This includes the suppression of pro-inflammatory cytokine production and the modulation of enzymes involved in the inflammatory cascade.

Potential Mechanisms of Anti-inflammatory Action:

- **Inhibition of NF-κB:** Phthalides may suppress the activation of the transcription factor NF-κB, a master regulator of inflammation.
- **Modulation of MAPKs:** The mitogen-activated protein kinase (MAPK) signaling pathways are also potential targets for the anti-inflammatory effects of phthalides.

- Reduction of Pro-inflammatory Mediators: Studies on related compounds have shown a decrease in the production of nitric oxide (NO) and prostaglandins.

Conclusion

Propylidene phthalide is a well-characterized compound with established applications in the fragrance industry. This guide has provided a comprehensive overview of its chemical and physical properties, along with detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, by drawing parallels with structurally similar phthalides, potential avenues for research into its biological activities, particularly in the context of neuroprotection and anti-inflammation, have been highlighted. The information and methodologies presented herein are intended to facilitate further investigation into the chemical and biological properties of **propylidene phthalide** and to support its potential development in therapeutic applications.

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